molecular formula C11H15NO B3248658 (3R)-3-Phenoxypiperidine CAS No. 1885089-47-3

(3R)-3-Phenoxypiperidine

Cat. No. B3248658
CAS RN: 1885089-47-3
M. Wt: 177.24
InChI Key: QDPNIJKUTWDGMV-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. The yield, purity, and efficiency of the synthesis process are also important factors to consider .


Molecular Structure Analysis

Analyzing the molecular structure involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc., need to be analyzed. These properties can often be predicted based on the compound’s structure and functional groups .

Scientific Research Applications

Discovery and Evolution in Medicinal Chemistry

  • Phenoxypiperidine Hydroxyamide Dual Antagonists : A study by Furber et al. (2012) discussed the optimization of hydroxyamide phenoxypiperidine CCR3/H1 dual antagonists. This research aimed at reducing metabolism, leading to the identification of compounds with improved in vivo pharmacokinetic profiles (Furber et al., 2012).

Natural Product Synthesis

  • 3-Hydroxypiperidine Scaffold in Natural Products : Wijdeven, Willemsen, and Rutjes (2010) reviewed the importance of the 3-hydroxypiperidine moiety, a key element in many bioactive compounds and natural products, emphasizing its role in the synthesis of natural products containing this scaffold (Wijdeven et al., 2010).

Neuropharmacology and Receptor Studies

  • Histamine H3 Receptor Antagonists : Research led by Dvorak et al. (2005) focused on developing potent H3 antagonists based on 4-phenoxypiperidine, highlighting its role as a conformationally restricted core in non-imidazole histamine H3 ligands (Dvorak et al., 2005).

Mechanism of Action

If the compound is biologically active, its mechanism of action needs to be understood. This involves studying how the compound interacts with biological systems and the biochemical pathways it affects .

Safety and Hazards

The safety and hazards associated with the compound need to be assessed. This includes understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound. This could be based on its properties, its role in biological systems, or its potential uses in industry .

properties

IUPAC Name

(3R)-3-phenoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPNIJKUTWDGMV-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Phenoxypiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-3-Phenoxypiperidine
Reactant of Route 2
Reactant of Route 2
(3R)-3-Phenoxypiperidine
Reactant of Route 3
Reactant of Route 3
(3R)-3-Phenoxypiperidine
Reactant of Route 4
Reactant of Route 4
(3R)-3-Phenoxypiperidine
Reactant of Route 5
Reactant of Route 5
(3R)-3-Phenoxypiperidine
Reactant of Route 6
Reactant of Route 6
(3R)-3-Phenoxypiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.